Carbamazepine itself is a widely used anticonvulsant drug, primarily metabolized in the liver. One significant metabolic pathway involves the formation of carbamazepine-10,11-epoxide, which is further metabolized into 10,11-trans-dihydroxy-10,11-dihydro-carbamazepine. [] This pathway is known to be induced during long-term treatment and further enhanced by concomitant therapy with other anticonvulsants. []
N-carbamoyl groups are present in a variety of biologically active compounds. Research highlights their use in various chemical reactions and their presence in specific metabolites. [, , , , , , , , , ]
N-Carbamoyl Carbamazepine, also known as Carbamazepine EP Impurity C, is a chemical compound related to the well-known anticonvulsant drug carbamazepine. It is categorized as a carbamate derivative and is primarily recognized for its role as an impurity in the synthesis of carbamazepine. The compound has gained attention due to its potential implications in pharmaceutical formulations and regulatory assessments.
N-Carbamoyl Carbamazepine is classified under the category of pharmaceutical impurities. It is identified by the Chemical Abstracts Service number 1219170-51-0 and has a molecular formula of with a molecular weight of 279.29 g/mol. Its structure features a dibenzoazepine core, which is characteristic of carbamazepine derivatives, making it relevant in studies concerning drug safety and efficacy .
The synthesis of N-Carbamoyl Carbamazepine typically involves the degradation of carbamazepine under specific conditions, often leading to the formation of this impurity. Various methods have been explored to optimize the synthesis and separation of this compound from carbamazepine, including high-performance liquid chromatography techniques .
The synthesis may include processes such as:
N-Carbamoyl Carbamazepine possesses a complex structure characterized by:
The structural representation can be summarized as follows:
N-Carbamoyl Carbamazepine can undergo several chemical reactions, primarily influenced by its functional groups. Key reactions include:
The stability and reactivity profiles of N-Carbamoyl Carbamazepine are crucial for understanding its behavior in pharmaceutical formulations. Analytical techniques such as liquid chromatography coupled with mass spectrometry are employed to monitor these reactions and quantify impurities .
Studies have indicated that modifications in the carbamazepine structure can influence its pharmacological properties, including anticonvulsant activity and side effect profiles. Understanding these mechanisms is essential for assessing the safety and efficacy of formulations containing this impurity .
Relevant analytical data such as -Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are utilized to characterize these properties comprehensively .
N-Carbamoyl Carbamazepine serves several significant roles in scientific research:
N-Carbamoyl carbamazepine (systematic name: 5H-Dibenzo[b,f]azepine-5-carboxamide, N-(aminocarbonyl)-) is a carbamazepine derivative characterized by an additional carbamoyl group (-CONH₂) appended to the parent compound’s carboxamide nitrogen. Its molecular formula is C₁₆H₁₃N₃O₂, with a molecular weight of 279.30 g/mol [3] [8]. Structurally, it retains carbamazepine’s dibenzoazepine tricyclic core but features a urea-like segment (-NH-CONH₂) instead of carbamazepine’s -CONH₂ group. This modification introduces distinct electronic and steric properties:
Table 1: Molecular Descriptors of N-Carbamoyl Carbamazepine
Property | Value/Description |
---|---|
Molecular Formula | C₁₆H₁₃N₃O₂ |
Molecular Weight | 279.30 g/mol |
Key Functional Groups | Dibenzoazepine core, carbamate, urea |
Dominant Conformation | Anti rotamer (gas phase) |
Characteristic IR Bands | 1,710 cm⁻¹, 1,680 cm⁻¹, 3,350 cm⁻¹ (NH) |
The synthesis of N-carbamoyl carbamazepine emerged from mid-20th-century efforts to modify anticonvulsant scaffolds:
N-Carbamoyl carbamazepine occupies dual roles in pharmaceutical systems:- Process-Related Impurity: Arises during carbamazepine synthesis via:1. Over-reaction of carbamazepine with residual phosgene-derived intermediates.2. Hydrolysis of N-acyl carbamazepine impurities under basic conditions [5] [7].Regulatory limits (e.g., ICH Q3A) cap its concentration at ≤0.15% in active pharmaceutical ingredients (APIs) due to potential pharmacological activity [7].- Metabolic Significance: Though not a major human metabolite, it models carbamate-adducted carbamazepine derivatives observed in in vitro hepatic studies. Its stability against esterases contrasts with labile carbamate prodrugs (e.g., felbamate) [6] [9].- Analytical Challenges: Co-elutes with carbamazepine in HPLC using Ph. Eur. 9.0 methods (pH 4.0). Resolution requires:- Mobile phase pH adjustment to 5.0–6.0.- Columns with embedded polar groups (e.g., symmetry shield RP-8) [7].
Table 2: Key Impurities in Carbamazepine APIs
Impurity | Origin | Relative Retention Time (RRT) |
---|---|---|
Carbamazepine | Active ingredient | 1.00 |
Iminostilbene | Dehydration byproduct | 0.45 |
9-Methylacridine | Oxidative cyclization | 0.75 |
N-Carbamoyl carbamazepine | Over-carbamoylation | 1.48 |
10,11-Epoxy carbamazepine | Oxidation metabolite | 1.19 |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0